rac-Sitagliptin
概述
描述
Rac-Sitagliptin is an isoform of Sitagliptin, which is a potent and orally active inhibitor of DPP4 with an IC50 of 19 nM in Caco-2 cell extracts . It is used for research purposes .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates in 11% yield overall .Molecular Structure Analysis
The molecular formula of rac-Sitagliptin is C16H15F6N5O . The average mass is 407.314 Da and the monoisotopic mass is 407.118073 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of rac-Sitagliptin are complex and involve multiple steps. The approach of chemical resolution of racemates to sitagliptin not only successfully obtained R-sitagliptin with up to 96% ee .Physical And Chemical Properties Analysis
Rac-Sitagliptin has a density of 1.6±0.1 g/cm3, a boiling point of 529.9±60.0 °C at 760 mmHg, and a flash point of 274.3±32.9 °C . The crystal structure of active pharmaceutical solids determines their physical and chemical properties .科学研究应用
DPP-4 Inhibition and Glycemic Control
Sitagliptin functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, primarily used in the management of type 2 diabetes mellitus. It works by enhancing glycemic control through the modulation of fasting and postprandial glucose concentrations, leading to significant reductions in glycosylated hemoglobin levels (Deacon, 2007).
Cardiovascular Effects
Sitagliptin has been studied for its cardiovascular effects, especially in patients with type 2 diabetes and established cardiovascular disease. The TECOS trial, which evaluated the effects of adding sitagliptin to usual diabetes care, aimed to investigate its impact on cardiovascular outcomes and clinical safety (Green et al., 2013). Another study demonstrated sitagliptin's potential in attenuating the progression of atherosclerosis through mechanisms involving AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways (Zeng et al., 2014).
Anti-inflammatory and Antioxidant Properties
Sitagliptin has shown hepatoprotective effects against methotrexate-induced liver toxicity in mice, suggesting its potential in mitigating hepatic injury through modulation of nuclear factor erythroid 2-related factor 2 (Nrf2) and NF-κB signaling pathways (Abo-Haded et al., 2017). Additionally, its combination with vitamin E has been noted to have a modulatory effect on inflammatory biomarkers in rats fed with a high-fat diet, highlighting its role in reducing metabolic dysfunction and oxidative stress (Sakr et al., 2019).
Neuroprotective Activity
Sitagliptin has been observed to have neuroprotective activities, particularly in conditions associated with neuroinflammation like Alzheimer's disease. It affects various markers of inflammation and oxidative stress in the brain, indicating its potential beyond glycemic control (Wiciński et al., 2018).
Anticancer Potential
Research indicates that sitagliptin might have an inhibitory effect on gastric cancer cell proliferation. This effect is mediated through the regulation of the Yes-associated protein (YAP) and impacts tumor-testis antigen expression (Wang et al., 2020).
安全和危害
Rac-Sitagliptin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The safety profiles as well as future directions including their potential application in improving COVID-19 patient outcomes have also been discussed in detail . The excitement surrounding DPP-4 inhibitors is justified because in addition to controlling blood glucose level, they are good at managing risk factors associated with diabetes .
属性
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMDFFZMYYVKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870361 | |
Record name | 3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-Sitagliptin |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。